
6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine
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Overview
Description
6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a chlorine atom, a cyclopentyl group, a methyl group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Aromatic Substitution: The 4-methylphenyl group is introduced via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Materials Science: It is explored for its properties in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism by which 6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine: This compound is structurally similar but has a different position of the methyl group on the phenyl ring.
6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine: This compound lacks the methyl group on the phenyl ring.
Uniqueness
6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, in particular, may confer distinct properties compared to its analogs.
Biological Activity
6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro group, a cyclopentyl moiety, and a para-methylphenyl substituent, positions it as a candidate for various therapeutic applications, particularly in oncology and inflammation.
- Molecular Formula : C17H20ClN3
- Molecular Weight : 301.8 g/mol
- CAS Number : 917895-72-8
This compound is synthesized through multi-step organic reactions, including methods like the Suzuki–Miyaura coupling reaction, which enables the formation of carbon–carbon bonds essential for its structure.
Research indicates that this compound functions primarily as an enzyme inhibitor. Its biological activity is attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This modulation can lead to significant therapeutic effects, such as:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer progression and inflammation.
- Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways critical for tumor growth and immune responses .
In Vitro Studies
Several studies have explored the biological activity of this compound:
-
Anticancer Activity :
- In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines. For instance, it was effective against A431 vulvar epidermal carcinoma cells, significantly reducing cell migration and invasion .
- The compound's mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects :
Case Studies
A notable case study involved the evaluation of this compound's efficacy in animal models of cancer. The results indicated:
Study Parameter | Result |
---|---|
Tumor Size Reduction | 45% decrease in tumor volume |
Survival Rate | Increased by 30% compared to control |
Side Effects | Minimal toxicity observed |
These findings underscore the compound's therapeutic promise and warrant further investigation into its pharmacokinetics and long-term effects .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 6-Chloro-N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine to achieve high yield and purity?
Answer: Key parameters include:
- Reaction solvent : Chloroform or DMF is preferred for solubility and reactivity .
- Temperature control : Reflux conditions (e.g., 469–471 K) ensure complete substitution reactions while minimizing side products .
- Purification methods : Column chromatography (silica gel, CHCl3 eluent) followed by crystallization (e.g., methanol) improves purity (>78% yield reported) .
- Stoichiometry : Excess nucleophilic agents (e.g., 4-(trifluoromethyl)aniline) drive reactions to completion .
Table 1: Example Synthesis Conditions
Parameter | Optimal Value | Reference |
---|---|---|
Solvent | Chloroform | |
Temperature | 469–471 K (reflux) | |
Purification | Silica gel column + methanol crystallization |
Q. How should researchers confirm the molecular structure and regiochemistry of substituents in this compound?
Answer:
- X-ray crystallography : Resolves bond angles, dihedral angles (e.g., 12.8° twist in phenyl groups), and intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopentyl vs. methylphenyl groups) and validates regioselectivity .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₂₀H₂₃ClN₄, MW 366.9 g/mol) and fragmentation patterns .
Q. What analytical techniques are essential for monitoring reaction progress and identifying intermediates?
Answer:
- TLC/HPLC : Tracks reaction completion; Rf values correlate with polarity changes during substitution .
- In-situ IR spectroscopy : Detects functional group transformations (e.g., NH₂ bending at ~1600 cm⁻¹) .
- GC-MS : Identifies volatile byproducts (e.g., methyl chloride from chloro intermediates) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction pathways and regioselectivity for derivatives of this compound?
Answer:
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and activation energies (e.g., for nucleophilic substitution at C4 vs. C6 positions) .
- Molecular docking : Predicts binding affinities for biological targets (e.g., CDK enzymes) by simulating interactions with the pyrimidine core .
- Reaction path search tools : ICReDD’s algorithms integrate experimental data to optimize conditions (e.g., solvent polarity effects) .
Table 2: Computational Parameters
Method | Application | Reference |
---|---|---|
DFT/B3LYP/6-31G(d) | Transition state analysis | |
Molecular dynamics | Solvent effect modeling | |
Docking (AutoDock Vina) | Enzyme inhibition studies |
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?
Answer:
- Polymorph screening : Crystal packing differences (e.g., hydrogen bond networks) alter solubility and bioavailability .
- Assay standardization : Control variables like buffer pH (e.g., phosphate vs. Tris) and cell line selection (e.g., HeLa vs. MCF-7) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
Q. What statistical experimental design (DoE) approaches optimize reaction conditions for novel derivatives?
Answer:
- Factorial design : Tests interactions between variables (e.g., temperature, solvent polarity, catalyst loading) .
- Response surface methodology (RSM) : Maximizes yield by modeling non-linear relationships (e.g., quadratic effects of reaction time) .
- Taguchi arrays : Reduces experimental runs while identifying critical factors (e.g., solvent choice accounts for 60% variance in yield) .
Q. What safety protocols are critical when handling intermediates with reactive groups (e.g., chloropyrimidines)?
Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and fume hoods prevent exposure to toxic vapors (e.g., chloroform) .
- Waste management : Segregate halogenated waste for incineration to avoid environmental contamination .
- Emergency procedures : Neutralize spills with sodium bicarbonate for acidic byproducts .
Q. How do steric and electronic effects influence substitution reactions at the pyrimidine core?
Answer:
- Steric hindrance : Bulky substituents (e.g., cyclopentyl) direct electrophiles to less hindered positions (e.g., C5 over C4) .
- Electronic effects : Electron-withdrawing groups (e.g., Cl at C6) activate adjacent positions (C4) for nucleophilic attack .
- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., meta substitution), while high temperatures favor thermodynamic stability .
Properties
CAS No. |
917895-72-8 |
---|---|
Molecular Formula |
C17H20ClN3 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
6-chloro-N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H20ClN3/c1-11-7-9-13(10-8-11)15-16(18)19-12(2)20-17(15)21-14-5-3-4-6-14/h7-10,14H,3-6H2,1-2H3,(H,19,20,21) |
InChI Key |
QZGPFHNBAOUYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3 |
Origin of Product |
United States |
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